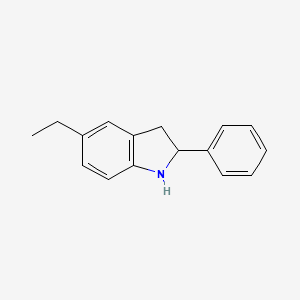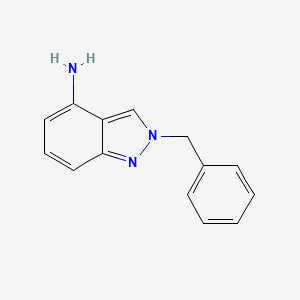![molecular formula C15H14N2 B11881777 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine CAS No. 89193-04-4](/img/structure/B11881777.png)
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 3 and 8, and a phenyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with acetophenone in the presence of an acid catalyst can yield the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts, such as molecular iodine, has been explored to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines.
Wissenschaftliche Forschungsanwendungen
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups at positions 3 and 8.
3,8-Dimethylimidazo[1,2-a]pyridine: Lacks the phenyl group at position 2.
2,3-Dimethylimidazo[1,2-a]pyridine: Methyl groups are at positions 2 and 3 instead of 3 and 8.
Uniqueness
3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of both methyl groups and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
89193-04-4 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3,8-dimethyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-7-6-10-17-12(2)14(16-15(11)17)13-8-4-3-5-9-13/h3-10H,1-2H3 |
InChI-Schlüssel |
QCDMGUJKUPMRKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)

![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)



![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)

![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
